Einecs 267-235-0

Description

Structural Framework and Unique Molecular Features of Azo Systems

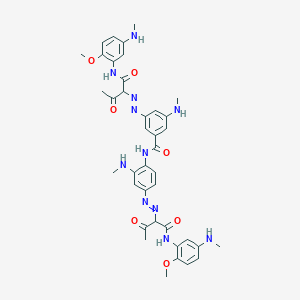

The defining characteristic of an azo compound is the presence of a nitrogen-nitrogen double bond (-N=N-), which forms a bridge between two aromatic rings. numberanalytics.compsiberg.com This azo linkage is a chromophore that brings the aromatic moieties into conjugation, a key factor for the compound's ability to absorb light in the visible region, resulting in intense color. psiberg.com The structure of Einecs 267-235-0 is a prime example of a complex azo system, incorporating multiple azo groups within a single molecule.

Historical Evolution of Complex Azo Compounds in Chemical Synthesis

The history of azo compounds is intrinsically linked to the development of synthetic dyes. The journey began in 1858 when Peter Griess discovered the diazotization reaction, which allowed for the synthesis of the first azo compound. numberanalytics.com This reaction involves treating an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with an aromatic compound to create the azo linkage. numberanalytics.comajchem-a.com

Initially, simple azo compounds were synthesized. However, the desire for a wider range of colors and improved dye properties led to the development of more complex structures. Chemists began to use a variety of aromatic amines and coupling components, including naphthols and naphthylamines, to create a diverse array of azo dyes. psiberg.comiipseries.org The synthesis of the first disazo dye, Biebrich Scarlet, by Nietzki, marked a significant step towards more complex polyazo compounds. iipseries.org These advancements were driven by the burgeoning textile industry's demand for vibrant and lasting colors. ontosight.ai The synthesis of complex molecules like this compound is a continuation of this historical progression, moving towards highly functionalized and specialized azo derivatives for advanced applications beyond traditional dyeing. atomfair.com

Theoretical Significance of Polysubstituted Azo-Anilides in Contemporary Chemistry

Polysubstituted azo-anilides, such as this compound, hold considerable theoretical significance in modern chemistry. The strategic placement of multiple substituent groups on the aromatic rings allows for the fine-tuning of the molecule's electronic and steric properties. This has profound implications for several areas of research:

Molecular Recognition and Supramolecular Chemistry: The amide linkages in anilides can participate in hydrogen bonding, enabling the formation of well-ordered supramolecular structures. The ability to control the assembly of molecules is a cornerstone of materials science and nanotechnology.

Catalysis: The development of methods for the selective functionalization of C-H bonds in anilides has become a significant area of research. ibs.re.kr These reactions, often catalyzed by transition metals like palladium and ruthenium, allow for the efficient synthesis of complex polysubstituted benzenes, which are valuable in medicinal and materials chemistry. ibs.re.kracs.org The azo group itself can act as a directing group in such C-H activation reactions, guiding the introduction of new functional groups to specific positions on the aromatic ring. researchgate.net

Non-linear Optics and Molecular Switches: The extended π-conjugated system of polyazo compounds can give rise to interesting photophysical properties. Some azo compounds exhibit photochromism, the reversible change of color upon exposure to light, which makes them candidates for applications in optical data storage and as molecular switches.

Research Gaps and Future Directions in the Study of Complex Azomethine Derivatives

While this compound is an azo compound, the study of the closely related azomethine derivatives (also known as Schiff bases, containing a -C=N- group) provides insights into potential research gaps and future directions applicable to complex nitrogen-containing aromatic systems. zu.edu.pk

A significant area of ongoing research is the development of new synthetic methodologies for creating increasingly complex and functionalized molecules. rsc.org For azomethine derivatives, and by extension complex azo compounds, key research gaps include:

Predictive Modeling of Properties: While computational methods like Density Functional Theory (DFT) are used to predict the geometric and electronic properties of these molecules, there is still a need for more accurate models that can reliably predict their behavior in different environments, such as their liquid crystalline phases or their interactions with biological targets. mdpi.commdpi.com

Exploring Novel Applications: The unique electronic and structural features of complex azo and azomethine compounds suggest potential for applications beyond their traditional use as dyes. Future research will likely focus on their use in areas such as organic electronics, sensor technology, and as functional components in advanced materials. researchgate.net

Green Synthesis Routes: The traditional synthesis of azo compounds often involves harsh conditions and the use of potentially hazardous reagents. A future direction is the development of more sustainable and environmentally friendly synthetic methods.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| EINECS Number | 267-235-0 |

| CAS Number | 67827-86-5 |

| Molecular Formula | C39H45N11O7 atomfair.com |

| Molecular Weight | 779.8 g/mol atomfair.com |

| IUPAC Name | 3-[[1-[2-methoxy-5-(methylamino)anilino]-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-[2-methoxy-5-(methylamino)anilino]-1,3-dioxobutan-2-yl]diazenyl]-2-(methylamino)phenyl]-5-(methylamino)benzamide atomfair.com |

| Class | Azo-based benzamide (B126) derivative atomfair.com |

Table 2: Key Reactions in Azo Compound Synthesis

| Reaction | Description |

|---|---|

| Diazotization | The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (Ar-N2+). numberanalytics.com |

| Azo Coupling | The reaction of a diazonium salt with an electron-rich aromatic compound (like a phenol (B47542) or an aniline) to form an azo compound (Ar-N=N-Ar'). numberanalytics.compsiberg.com |

Properties

CAS No. |

67827-86-5 |

|---|---|

Molecular Formula |

C39H45N11O7 |

Molecular Weight |

779.8 g/mol |

IUPAC Name |

3-[[1-[2-methoxy-5-(methylamino)anilino]-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-[2-methoxy-5-(methylamino)anilino]-1,3-dioxobutan-2-yl]diazenyl]-2-(methylamino)phenyl]-5-(methylamino)benzamide |

InChI |

InChI=1S/C39H45N11O7/c1-21(51)35(38(54)45-31-18-24(40-3)10-13-33(31)56-7)49-47-26-9-12-29(30(20-26)43-6)44-37(53)23-15-27(42-5)17-28(16-23)48-50-36(22(2)52)39(55)46-32-19-25(41-4)11-14-34(32)57-8/h9-20,35-36,40-43H,1-8H3,(H,44,53)(H,45,54)(H,46,55) |

InChI Key |

CBQTXCDXHLFVGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=C(C=CC(=C1)NC)OC)N=NC2=CC(=C(C=C2)NC(=O)C3=CC(=CC(=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)NC)OC)NC)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Novel Approaches for the Regioselective and Stereoselective Synthesis of Complex Azo-Anilides

The construction of complex azo-anilides is predicated on the strategic formation of both the amide (anilide) bond and the azo (diazenyl) linkage. Traditional synthetic routes often involve multi-step processes that begin with the formation of an amide followed by a diazotization-coupling sequence. researchgate.netijersonline.org For instance, a general precursor like N-benzoyl-4-amino benzamide (B126) can be synthesized and then diazotized to react with various coupling components. researchgate.netijersonline.orgresearchgate.net

The cornerstone of azo dye synthesis is the azo coupling reaction, where a diazonium salt acts as an electrophile and attacks an electron-rich coupling component. chemistrystudent.com The regioselectivity of this reaction is dictated by the electronic properties of the substituents on the coupling partner. In substrates containing methoxy-anilino moieties, such as those in Einecs 267-235-0, the powerful electron-donating nature of the methoxy (B1213986) and amino groups directs the incoming diazonium salt, typically to the position para to the activating group.

While the classic diazotization-coupling reaction remains prevalent, modern synthetic chemistry has seen the emergence of advanced catalytic pathways. chemistrystudent.comsavemyexams.com These methods offer improvements in efficiency, selectivity, and reaction conditions.

Oxidative Azo Coupling: Transition metal catalysts, particularly those based on copper and cobalt, have been developed for the direct oxidative coupling of anilines to form symmetrical azo compounds under aerobic conditions. acs.orgresearchgate.net A flower-like CuCo₂O₄ nanomaterial has shown remarkable efficiency, catalyzing the reaction cleanly with high yields (81-98%) and allowing for catalyst reuse over multiple cycles. acs.org A plausible mechanism involves the absorption of aniline (B41778) onto the catalyst surface, formation of an aniline radical cation, and subsequent reaction with another aniline molecule to produce a hydrazobenzene (B1673438) intermediate, which is then oxidized to the azo compound. acs.org

Palladium-Catalyzed C-H Functionalization: For the synthesis of complex anilide precursors, palladium-catalyzed C-H activation is a powerful tool. rsc.org The amide group can act as a directing group to achieve ortho-arylation or ortho-acetoxylation, enabling the construction of highly substituted biaryls and other complex structures. acs.orgnih.govorganic-chemistry.org This strategy allows for the late-stage introduction of functional groups with high regioselectivity. acs.orgnih.gov The use of a cooperating ligand, such as [2,2′-bipyridin]-6(1H)-one (bipy-6-OH), has been shown to be crucial for enabling the selective ortho-arylation of even unprotected anilines by favoring C-C over C-N bond formation. uva.es

Table 1: Comparison of Catalytic Systems for Azo and Anilide Synthesis

| Catalytic System | Reaction Type | Key Features | Substrates | Reference |

|---|---|---|---|---|

| CuCo₂O₄ Nanoflowers | Oxidative Azo Coupling | Aerobic, oxidant-free, reusable catalyst, high yields (81-98%). | Anilines | acs.org |

| Pd(OAc)₂ / DMSO / O₂ | Twofold C-H Arylation | Forms biaryls from anilides and arenes; O₂ as terminal oxidant. | Anilides, Arenes | acs.orgnih.gov |

| Pd(OAc)₂ / K₂S₂O₈ | ortho-C-H Acetoxylation | Amide as directing group; high regioselectivity. | Anilides | organic-chemistry.org |

| Pd / bipy-6-OH Ligand | ortho-C-H Arylation | Works on unprotected anilines; ligand prevents N-arylation. | Unprotected Anilines, Aryl Halides | uva.es |

| Cu(I) / Diaziridinone | Oxidative Coupling | Mild conditions, high yields, forms azo compounds and hydrazines. | Primary & Secondary Anilines | researchgate.net |

Modern synthetic protocols increasingly prioritize sustainability, aligning with the principles of green chemistry. For the synthesis of azo dyes and their precursors, several environmentally benign techniques have been developed.

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool for process intensification in azo dye synthesis. sci-hub.se The acoustic cavitation effect generates highly reactive radical species, leading to significantly higher reaction rates, increased energy efficiency, and shorter reaction times compared to conventional methods. sci-hub.setandfonline.comicrc.ac.ir This method has been successfully applied to the synthesis of various azo-linked heterocycles like benzoxazoles under catalyst-free conditions. tandfonline.comresearchgate.net

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with water is a key green strategy. researchgate.net The development of reusable, magnetically separable catalysts, such as sulfonic acid-functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H), allows for solvent-free synthesis via grinding at room temperature. researchgate.netfrontiersin.org These catalysts facilitate easy product isolation and can be recycled multiple times without significant loss of activity. tandfonline.comresearchgate.net

One-Pot Syntheses: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot) minimizes waste generation and simplifies purification procedures. researchgate.net Methods for synthesizing azo compounds from aryl amines and β-naphthol using t-BuONO as a nitrosonium source have been developed that proceed at room temperature without the need for harsh acidic or alkaline additives. researchgate.net

Mechanistic Elucidation of Key Reaction Steps

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting product outcomes. For azo coupling, this involves studying both the speed (kinetics) and energy changes (thermodynamics) of the reaction, often aided by computational modeling.

Kinetic studies reveal that the diazotization of a primary aromatic amine is the initial, often rate-determining, step which is followed by the rapid coupling reaction. chemistrystudent.comajol.info The reaction is typically performed at low temperatures (<10 °C) because diazonium salts are thermally unstable. savemyexams.com The rate of the coupling step is significantly influenced by the pH of the medium, which affects the concentration of the reactive species. For phenolic couplers, the more nucleophilic phenoxide ion (formed at higher pH) reacts orders of magnitude faster than the neutral phenol (B47542). cdnsciencepub.com

Thermodynamic parameters provide insight into the spontaneity and energy profile of the reaction. The Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of formation for azo dyes can be determined spectrophotometrically. researchgate.net Generally, the formation of stable azo dyes is an exothermic process (negative ΔH°) and spontaneous (negative ΔG°). researchgate.net The negative entropy change (ΔS°) often observed indicates a transition from more randomly distributed reactants to a more ordered product structure. researchgate.net

Table 2: Selected Kinetic and Thermodynamic Data for Azo Coupling Reactions

| Reaction System | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| N,N-dimethyl-4-((4-nitrophenyl)diazenyl)aniline Synthesis | Activation Energy (Ea) | 61.77 kJ/mol | Ultrasound-assisted | sci-hub.se |

| Procaine diazotization & coupling with β-naphthol | Rate Inhibition | Inhibited by both cationic (CTAB) and anionic (SDS) micelles | Aqueous micellar media | researchgate.net |

| 1-Aryl-3,3-diethyltriazines with β-naphthol | Reaction Order | Third-order overall (1st in triazine, 2nd in acid) | DMF, 25°C | ajol.info |

| Substituted 2,4-dihydroxyacetophenone azo dyes | Gibbs Free Energy (ΔG°) | -27.5 to -34.3 kJ/mol | Aqueous-alcoholic, pH 8.96-9.64 | researchgate.net |

| Substituted 2,4-dihydroxyacetophenone azo dyes | Enthalpy (ΔH°) | Exothermic (Negative values) | Aqueous-alcoholic, pH 8.96-9.64 | researchgate.net |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental work for elucidating complex reaction mechanisms. nih.gov DFT allows for the optimization of ground state and transition state structures, providing detailed energy profiles of reaction pathways. acs.org

For azo compounds, DFT is used to:

Predict Tautomeric Equilibria: Many azo dyes can exist in an equilibrium between the azo and hydrazone forms. DFT calculations, often using functionals like M06-2X, can accurately predict which tautomer is more stable in a given environment (e.g., in a polar solvent), which aligns with experimental NMR data. rsc.org

Elucidate Reaction Mechanisms: By modeling the potential energy surfaces, computational studies can determine the most energetically favorable reaction pathway. For instance, DFT studies on the oxidative degradation of azo dyes have helped confirm that the mechanism proceeds via hydroxyl radical addition to the N=N bond. acs.org

Analyze Electronic Properties: DFT calculations can determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of molecular reactivity and stability and can be correlated with experimental observations, such as antibacterial activity or redox properties. nih.govresearchgate.net

Confirm Molecular Structures: Calculated vibrational frequencies (IR spectra) from DFT can be compared with experimental data to confirm the structure of newly synthesized compounds. benthamdirect.com

Post-Synthetic Modification Strategies and Derivative Synthesis

The functionalization of a core molecular scaffold after its initial synthesis is a powerful strategy for creating a library of derivatives with tailored properties. For complex azo-anilides, modification can occur at various sites.

Modification of the Azo Chromophore: A recently developed strategy involves the post-synthetic modification of a hydroxyl-containing azo dye. doi.org In a two-step process, the hydroxyl group is first acylated, and then a diazo group is introduced using an azide (B81097) reagent, successfully incorporating an α-phenyl diazo ester moiety onto the chromophore to improve its properties. doi.org

C-H Functionalization of the Anilide Ring: As mentioned previously, palladium-catalyzed C-H activation provides a direct route to introduce new functional groups at the ortho position of the anilide ring. acs.orgnih.gov This allows for the synthesis of diverse derivatives without needing to redesign the entire synthesis from the beginning.

Synthesis of Analogs and Derivatives: A common approach to explore structure-activity relationships is to synthesize a series of related analogs. For example, by starting with a common precursor like 2-amino-4-phenylthiazole (B127512) and coupling it with different diazonium salts, and then reacting the product with various substituted acid chlorides, a wide range of N-{5-(aryl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives can be generated. scielo.br This modular approach is fundamental to medicinal chemistry and materials science for optimizing molecular function.

Synthesis of Isotopic Analogs for Environmental Fate Tracing

To understand the environmental distribution, degradation, and bioaccumulation of Flocoumafen, isotopically labeled analogs are indispensable tools. These tracers allow for highly sensitive and specific detection of the compound and its metabolites in complex matrices such as soil, water, and biological tissues. The choice of isotope and its position within the molecule are critical, and the label should ideally be placed on a metabolically stable part of the structure to ensure it is not lost during biotransformation.

Carbon-14 (¹⁴C) is the most widely used isotope for these studies due to its long half-life and the ease of detection via Liquid Scintillation Counting (LSC). The synthesis of [¹⁴C]-Flocoumafen often targets the robust coumarin (B35378) ring system. A common synthetic route involves using a commercially available labeled precursor, such as [ring-¹⁴C]-phenol. The phenol is carboxylated to form [¹⁴C]-salicylic acid, which is then acetylated and cyclized with diethyl malonate in a condensation reaction to yield the [¹⁴C]-labeled 4-hydroxycoumarin (B602359) core. This labeled core is then subjected to the Michael addition reaction with the appropriate tetrahydro-naphthylphenyl side-chain precursor to complete the synthesis of [¹⁴C]-Flocoumafen.

Another strategic position for ¹⁴C labeling is the benzylic carbon of the trifluoromethylbenzyloxy group. This can be achieved by synthesizing 4-(trifluoromethyl)benzyl alcohol from [¹⁴C]-labeled toluene (B28343) or benzoic acid precursors. This labeled alcohol is then used to build the side chain before its final condensation with the coumarin moiety.

Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are also used, particularly for studies employing mass spectrometry (MS) as the detection method. Deuterium labeling can be achieved by catalytic reduction of a double bond with ²H₂ gas or by replacing an activated proton with deuterium using a suitable base and a D₂O source. For Flocoumafen, introducing deuterium atoms onto the aromatic rings of the side chain via electrophilic substitution with a deuterated acid (e.g., D₂SO₄) is a feasible, albeit challenging, route.

The following table outlines common strategies for the synthesis of isotopically labeled Flocoumafen.

| Isotope | Labeled Precursor | Position of Label in Flocoumafen | Primary Application | Detection Method |

|---|---|---|---|---|

| Carbon-14 (¹⁴C) | [ring-¹⁴C]-Phenol | Uniformly in the benzene (B151609) ring of the coumarin moiety. | Environmental fate, soil metabolism, and whole-body autoradiography studies. | Liquid Scintillation Counting (LSC) |

| Carbon-14 (¹⁴C) | [¹⁴C]-Diethyl Malonate | At C2 and/or C4 of the coumarin ring. | Metabolic pathway elucidation, ensuring the label is retained in the core structure. | LSC, HPLC with Radiometric Detection |

| Tritium (³H) | Tritium gas (³H₂) with a halogenated precursor | On an aromatic ring via catalytic dehalogenation-tritiation. | Receptor binding assays and studies requiring very high specific activity. | Liquid Scintillation Counting (LSC) |

| Carbon-13 (¹³C) | ¹³C₆-Phenol | Uniformly in the benzene ring of the coumarin moiety. | Quantitative analysis by LC-MS/MS; used as an internal standard. | Mass Spectrometry (MS) |

| Deuterium (²H) | Deuterated solvents (e.g., D₂O, CD₃OD) | On exchangeable protons or specific positions via H-D exchange. | Mechanistic studies of enzyme kinetics (kinetic isotope effect); internal standard for MS. | Mass Spectrometry (MS), NMR Spectroscopy |

Molecular and Supramolecular Interactions of Complex Azo Compounds

Theoretical Investigations of Electronic Structure and Chromophoric Properties

Computational chemistry provides powerful tools to elucidate the electronic structure and predict the properties of complex molecules like Einecs 267-235-0. Through the application of quantum mechanical calculations, a detailed understanding of its ground and excited state properties can be achieved.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Transitions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the compound this compound, DFT calculations are instrumental in determining its most stable three-dimensional conformation, known as the ground state geometry. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule of this complexity, featuring multiple aromatic rings, azo linkages (-N=N-), amide groups (-CO-NH-), and amino groups (-NH2), the geometry is far from trivial. The planarity of the aromatic and azo groups is a critical factor influencing the electronic conjugation and, consequently, the color of the dye. DFT calculations on analogous bis-azo compounds with amide linkers have shown that the molecule is not entirely planar, with some torsion angles being adopted to minimize steric hindrance between adjacent functional groups. These calculations also provide insights into the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's electronic transitions and its reactivity.

| Parameter | Calculated Value (Representative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.3 eV |

| Dipole Moment | 4.5 D |

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Absorption Characteristics

To understand the distinct color of azo dyes, it is necessary to investigate their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. It allows for the calculation of the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption of light at specific wavelengths in the electromagnetic spectrum.

For this compound, the most significant electronic transitions are expected to be of the π → π* and n → π* type. The π → π* transitions, which are typically strong, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are largely responsible for the intense color of the dye. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen atoms of the azo groups) to an antibonding π* orbital, are generally weaker. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are a measure of the intensity of the absorption bands.

| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 (n → π) | 450 | 0.15 |

| S0 → S2 (π → π) | 380 | 0.85 |

Intermolecular Interactions and Self-Assembly Propensities

The presence of multiple functional groups capable of engaging in non-covalent interactions endows this compound with a strong tendency to self-assemble into ordered supramolecular structures. These interactions are crucial in determining the solid-state properties of the compound, such as its crystal packing and melting point, as well as its behavior in solution.

Hydrogen Bonding Networks Involving Amide and Amino Groups

Hydrogen bonding is a powerful directional interaction that plays a pivotal role in the molecular recognition and self-assembly of molecules containing hydrogen bond donors and acceptors. The structure of this compound is rich in such groups. The amide groups possess both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the amino groups provide additional N-H donors.

In the solid state, these groups are expected to form extensive hydrogen bonding networks. Crystal structures of similar aromatic azo compounds containing both amide and amino functionalities reveal intricate patterns of intermolecular hydrogen bonds. These can include chain motifs, where molecules are linked head-to-tail, and sheet-like structures, where multiple chains are interconnected. The specific geometry of these networks is dictated by the steric and electronic properties of the molecule.

π-π Stacking Interactions of Aromatic Moieties

The numerous aromatic rings in the structure of this compound provide sites for π-π stacking interactions. These are non-covalent interactions that arise from the electrostatic and van der Waals forces between the electron clouds of aromatic systems. While weaker than hydrogen bonds on an individual basis, the cumulative effect of multiple π-π stacking interactions can significantly contribute to the stability of the supramolecular assembly.

In the solid state, these interactions often lead to the formation of columnar or layered structures. The geometry of the stacking can vary, with common arrangements including face-to-face and offset (or slipped-stack) configurations. The presence of substituents on the aromatic rings can influence the preferred stacking geometry and the strength of the interaction.

Host-Guest Chemistry and Complexation Studies

The large, conjugated structure of this compound, with its combination of hydrophobic aromatic regions and polar functional groups, makes it an interesting candidate for host-guest chemistry. Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion.

Interaction with Macrocyclic Receptors

Complex azo compounds, characterized by their aromatic rings and azo linkages, are excellent candidates for forming host-guest complexes with a variety of macrocyclic receptors. These interactions are primarily driven by non-covalent forces such as hydrophobic interactions, van der Waals forces, hydrogen bonding, and π-π stacking. The nature and strength of these interactions depend on the size, shape, and chemical properties of both the azo dye (guest) and the macrocyclic host.

Common macrocyclic receptors that interact with azo dyes include cyclodextrins, calixarenes, and cucurbiturils. The hydrophobic cavity of these hosts can encapsulate the nonpolar aromatic portions of the azo dye, while the hydrophilic exterior ensures solubility in aqueous environments.

Cyclodextrins: These cyclic oligosaccharides are known to form inclusion complexes with azo dyes. The hydrophobic inner cavity of cyclodextrins provides a suitable environment for the aromatic rings of the azo compound, shielding them from the aqueous surroundings. The formation of such complexes can significantly alter the physicochemical properties of the dye, such as its solubility, stability, and color.

Calixarenes: These are macrocycles made up of phenolic units linked by methylene bridges. Their rigid, cup-like structure allows them to encapsulate guest molecules. For complex azo dyes, the interaction is often driven by a combination of hydrophobic and π-π interactions between the electron-rich cavity of the calixarene and the aromatic systems of the dye. Functionalization of the calixarene rims with specific groups can further enhance the binding affinity and selectivity for particular azo compounds.

Cucurbiturils: This class of macrocycles is composed of glycoluril units linked by methylene bridges, creating a rigid hydrophobic cavity with two polar carbonyl-fringed portals. They exhibit strong binding affinities for cationic and neutral guest molecules. The aminomethyl groups present in the specified this compound compound could potentially interact with the polar portals of cucurbiturils, leading to stable complex formation.

The binding stoichiometry of these complexes is a critical parameter and is often found to be 1:1, although 1:2 or 2:1 host-guest ratios are also possible depending on the relative sizes and concentrations of the interacting species.

| Macrocyclic Host | Primary Driving Force for Interaction with Azo Dyes | Typical Binding Stoichiometry (Host:Guest) |

| Cyclodextrins | Hydrophobic interactions | 1:1 |

| Calixarenes | Hydrophobic and π-π interactions | 1:1, 1:2 |

| Cucurbiturils | Hydrophobic interactions, ion-dipole interactions | 1:1 |

Formation of Inclusion Complexes and Their Structural Characterization

The formation of an inclusion complex between a complex azo dye and a macrocyclic host is a dynamic process that results in the guest molecule being partially or fully encapsulated within the host's cavity. This process is typically studied in solution using various spectroscopic and analytical techniques.

The encapsulation of an azo dye within a macrocyclic cavity is a well-established phenomenon driven by the hydrophobic effect. acs.orgacs.org For instance, the inclusion of the hydrophobic azo dye Oil Orange SS within β-cyclodextrin has been demonstrated to occur via hydrophobic-hydrophobic interactions. nih.gov The formation of such complexes can enhance the stability of the guest molecule. acs.org

Evidence of Complex Formation:

The formation of inclusion complexes can be confirmed through several experimental techniques:

UV-Vis Spectroscopy: Upon complexation, the absorption spectrum of the azo dye often shows a shift in the maximum absorption wavelength (either a bathochromic or hypsochromic shift) and/or a change in the molar absorptivity (hyperchromic or hypochromic effect). These changes indicate that the electronic environment of the chromophore has been altered due to its inclusion within the macrocyclic cavity.

Fluorescence Spectroscopy: If the azo dye is fluorescent, its emission spectrum can be significantly affected by complexation. Changes in fluorescence intensity and wavelength can provide information about the binding process and the microenvironment of the dye within the host.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying inclusion complexes. The protons of the guest molecule that are located inside the host's cavity experience a different magnetic environment, leading to upfield or downfield shifts in their resonance signals. Furthermore, two-dimensional NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide direct evidence of the spatial proximity between the protons of the host and the guest, confirming the formation of an inclusion complex. nih.gov The use of various NMR techniques is well-documented for the structural analysis of azo dyes. digitellinc.combohrium.comnih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the formation of an inclusion complex and offers detailed insights into its three-dimensional structure. researchgate.netnih.gov It allows for the precise determination of the orientation of the guest molecule within the host cavity and the nature of the intermolecular interactions. Although obtaining suitable single crystals can be challenging, the resulting structural data is invaluable for understanding the basis of molecular recognition. impactfactor.orgtubitak.gov.tr

Typical Research Findings for Azo Dye-Macrocycle Complexes:

| Characterization Technique | Observable Change Upon Complexation | Information Gained |

| UV-Vis Spectroscopy | Shift in λmax, change in absorbance intensity | Confirmation of interaction, binding constant |

| Fluorescence Spectroscopy | Change in emission intensity and wavelength | Binding affinity, microenvironment polarity |

| 1H NMR Spectroscopy | Chemical shift changes of guest and/or host protons | Stoichiometry, binding geometry, association constant |

| 2D NMR (ROESY/NOESY) | Cross-peaks between host and guest protons | Spatial proximity, conformation of the complex |

| X-ray Crystallography | Direct visualization of the host-guest complex | Precise 3D structure, intermolecular distances and angles |

Due to the lack of specific experimental data for the compound this compound, the detailed structural characterization of its inclusion complexes remains a subject for future investigation. However, based on the extensive research on similar complex azo dyes, it is highly probable that this compound would readily form inclusion complexes with various macrocyclic hosts, and the characterization of these complexes would be achievable using the well-established techniques described above.

Environmental Chemistry and Biogeochemical Cycling

Abiotic Transformation Pathways in Environmental Compartments

The transformation of fluroxypyr (B1673483) in the environment, independent of biological activity, is a key factor in determining its persistence and potential for transport. These abiotic pathways include photolysis, hydrolysis, and oxidation by reactive oxygen species.

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation, or the breakdown of a chemical by light, can be a significant dissipation pathway for fluroxypyr in aquatic environments. Studies have shown that the photodecomposition of fluroxypyr is influenced by the light source and the presence of photosensitizers. Under UV light, the degradation of fluroxypyr in aqueous buffer solutions and natural water is significantly faster than under sunlight, with half-lives ranging from 0.102 to 0.705 hours. tandfonline.com Direct photolysis in buffer solutions under simulated sunlight conditions has been observed, with half-lives of 7.14 days at pH 7.4 and 5.34 days at pH 9.0. tandfonline.com However, in natural and distilled water, as well as in acidic buffer (pH 4.5), no significant concentration changes were observed, suggesting that direct photolysis in natural sunlight is a slow process. tandfonline.com

The presence of photosensitizers, such as hydrogen peroxide (H₂O₂) or riboflavin, can dramatically enhance the photolysis of fluroxypyr in natural sunlight. tandfonline.comtandfonline.com In the presence of these substances, half-lives have been observed to range from 0.36 to 43.6 hours in water and buffer solutions. tandfonline.com The mechanism is believed to involve the generation of hydroxyl radicals, which are highly reactive and can readily attack the fluroxypyr molecule. researchgate.net The photocatalytic degradation of fluroxypyr using titanium dioxide (TiO₂) as a catalyst has also been studied, demonstrating that it follows half-order kinetics. researchgate.net Complete mineralization of a 40 ppm solution of pure fluroxypyr was achieved in approximately 240 minutes of UV radiation in the presence of TiO₂. researchgate.net

| Condition | Half-life (t₁/₂) | Reference |

| UV Light (Aqueous Buffer & Natural Water) | 0.102–0.705 hours | tandfonline.com |

| Direct Photolysis (pH 7.4 Buffer) | 7.14 days | tandfonline.com |

| Direct Photolysis (pH 9.0 Buffer) | 5.34 days | tandfonline.com |

| Sunlight with Photosensitizers (H₂O₂, Riboflavin) | 0.36–43.6 hours | tandfonline.com |

| UV with TiO₂ Catalyst | ~240 minutes (for complete mineralization) | researchgate.net |

Hydrolysis Kinetics and Products under Varying pH Conditions

Hydrolysis, the reaction of a compound with water, is a significant abiotic degradation pathway for fluroxypyr, particularly under alkaline conditions. The rate of hydrolysis is dependent on both pH and temperature. tandfonline.comresearchgate.net Fluroxypyr is stable in acidic conditions (pH 4.5 and 5). tandfonline.comepa.gov At a temperature of 25°C, the hydrolysis half-life of fluroxypyr is approximately 14.9 days at pH 7.4 and 12.7 days at pH 9.0. tandfonline.com As the temperature increases to 50°C, the rate of hydrolysis accelerates, with half-lives of 13.3 days at pH 7.4 and 8.02 days at pH 9.0. tandfonline.com

The ester form of the herbicide, fluroxypyr-methylheptyl ester (MHE), also undergoes hydrolysis. Under basic conditions (pH 9), it has a half-life of 3 days. agronomy.org However, at neutral pH (pH 7), the half-life is significantly longer, estimated at 450 days. agronomy.org Interestingly, the presence of soil can catalyze the hydrolysis of fluroxypyr-MHE, reducing the half-life to a matter of hours even at neutral pH, possibly due to the action of extracellular enzymes or reactive mineral surfaces. agronomy.org The primary hydrolysis product of both fluroxypyr acid and its esters is 4-amino-3,5-dichloro-6-fluoro-2-pyridinol. tandfonline.com

| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| 4.5 | 25 | Stable | tandfonline.com |

| 5 | - | Stable | epa.gov |

| 7.4 | 25 | 14.9 days | tandfonline.com |

| 9.0 | 25 | 12.7 days | tandfonline.com |

| 7.4 | 50 | 13.3 days | tandfonline.com |

| 9.0 | 50 | 8.02 days | tandfonline.com |

| 9 (Fluroxypyr-MHE) | - | 3 days | agronomy.org |

| 7 (Fluroxypyr-MHE) | - | 450 days | agronomy.org |

Oxidative Transformation by Reactive Oxygen Species in Aquatic Systems

In aquatic environments, fluroxypyr can be transformed through oxidation by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can be generated through various processes, including the photolysis of substances like hydrogen peroxide and the use of advanced oxidation processes (AOPs) in water treatment. researchgate.netresearchgate.net The transformation of fluroxypyr in these systems is primarily attributed to reactions with hydroxyl radicals. researchgate.net

AOPs, such as the combination of ozone (O₃) and hydrogen peroxide (peroxone process), have been shown to be effective in degrading fluroxypyr. researchgate.net The effectiveness of these treatments can vary depending on the water matrix, with higher degradation rates observed in pure water compared to drinking water or leaching water, which contain substances that can scavenge hydroxyl radicals. researchgate.net After two hours of treatment with a peroxone/UV process, fluroxypyr was completely removed from pure water. researchgate.net The degradation products identified from these oxidative processes include 4-amino-3,5-dichloro-6-fluoro-2-pyridinol and 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid. tandfonline.com

Biodegradation and Biotransformation Pathways

The breakdown of fluroxypyr by microorganisms is a crucial process in its environmental dissipation, particularly in soil and sediment systems.

Microbial Degradation Processes: Identification of Key Metabolites and Enzymes

Microbial degradation is a primary pathway for the breakdown of fluroxypyr in soil. epa.govagronomy.org The process involves the action of soil bacteria and fungi that utilize the herbicide as a carbon and energy source. agronomy.org The degradation of fluroxypyr in non-sterilized soil follows first-order kinetics, with half-lives reported to be between 27.2 and 43.1 days, while no degradation occurs in sterilized soil, highlighting the importance of microbial activity. tandfonline.com

The degradation pathway of fluroxypyr in soil has been elucidated through various studies. Following the rapid hydrolysis of the applied fluroxypyr-MHE to fluroxypyr acid, the acid is further metabolized. europa.eu The primary metabolites identified are 4-amino-3,5-dichloro-6-fluoro-2-pyridinol (metabolite II) and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (metabolite III). europa.euagronomy.org Metabolite II can reach levels of up to 18.7% of the applied dose in soil, while metabolite III is the main soil metabolite, accounting for up to 38%. europa.eu It is believed that fluroxypyr is first transformed to the pyridinol, which is then converted to the methoxypyridine. agronomy.org A minor metabolite, 4-amino-3-chloro-6-fluoro-2-pyridinol (metabolite IV), has also been identified, particularly in water/sediment systems. europa.eu The complete breakdown of the herbicide to natural components is indicated by the release of carbon dioxide (CO₂). agronomy.org

While specific enzymes responsible for fluroxypyr degradation in the environment are not extensively detailed in the provided search results, it is known that carboxylesterases are responsible for the initial hydrolysis of fluroxypyr esters to the active acid form. nih.gov The subsequent degradation of the pyridine (B92270) ring is an enzymatic process carried out by soil microorganisms. agronomy.orgmdpi.com

| Metabolite Name | Chemical Name | Maximum Occurrence | Environmental Compartment | Reference |

| Metabolite I | Fluroxypyr acid | - | Soil, Water | europa.eu |

| Metabolite II | 4-amino-3,5-dichloro-6-fluoro-2-pyridinol | Up to 18.7% (soil), Up to 62.4% (water) | Soil, Water | europa.eu |

| Metabolite III | 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine | Up to 38% | Soil | europa.eu |

| Metabolite IV | 4-amino-3-chloro-6-fluoro-2-pyridinol | <10% (most water/sediment), up to 28.4% (anaerobic water) | Soil, Water | europa.eu |

Anaerobic vs. Aerobic Degradation Kinetics and Pathway Analysis

The presence or absence of oxygen significantly influences the rate and pathways of fluroxypyr biodegradation. Under aerobic conditions in soil, fluroxypyr degrades with half-lives ranging from 23 days to 36.3 days in field dissipation studies. epa.gov In aerobic aquatic metabolism studies, the half-life was found to be 14 days. epa.gov

In anaerobic aquatic environments, the degradation of fluroxypyr is also observed, with a reported half-life of 8 days. epa.gov Slower degradation is generally expected under anaerobic conditions compared to aerobic conditions, particularly at lower temperatures. europa.eu However, some studies have found similar degradation rates under both aerobic and anaerobic conditions in aqueous laboratory settings, with biological half-lives of 0.5 to 2 weeks. nih.gov

Under anaerobic conditions in water/sediment systems, metabolite II (4-amino-3,5-dichloro-6-fluoro-2-pyridinol) can accumulate to higher levels (up to 62.4%) compared to aerobic conditions (up to 44%). europa.eu Metabolite IV (4-amino-3-chloro-6-fluoro-2-pyridinol) has also been detected at higher levels under anaerobic conditions (up to 28.4%). europa.eu Metabolite III (4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine) is a major metabolite in aerobic soil but does not appear to be a significant product in water/sediment systems. europa.eu

| Condition | Half-life (t₁/₂) | Key Metabolites | Reference |

| Aerobic Soil Metabolism | 23 days | Metabolite II, Metabolite III | epa.gov |

| Aerobic Aquatic Metabolism | 14 days | Metabolite II | europa.euepa.gov |

| Anaerobic Aquatic Metabolism | 8 days | Metabolite II, Metabolite IV | europa.euepa.gov |

| Terrestrial Field Dissipation | 36.3 days | - | epa.gov |

Enzymatic Biocatalysis for Degradation and Detoxification

The primary mechanism of action for Flumetsulam in target weed species is the inhibition of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. researchgate.netresearchgate.netdrugfuture.com This inhibition disrupts essential protein synthesis, leading to the cessation of plant growth and eventual death.

In the environment, the degradation and detoxification of Flumetsulam are predominantly driven by microbial activity. caws.org.nzcdnsciencepub.com While specific microbial enzymes responsible for its breakdown are not extensively detailed in readily available literature, the process is recognized as the main pathway for its dissipation in soil. caws.org.nz The rate of this microbial degradation is influenced by several environmental factors. Warm and moist soil conditions are most favorable for high microbial activity, leading to the quickest breakdown of the herbicide. genfarm.com.au Conversely, low soil moisture and low temperatures can slow down this process, thereby increasing the persistence of Flumetsulam in the soil. cdnsciencepub.com The degradation of Flumetsulam in soil follows first-order kinetics, with reported half-lives varying significantly depending on soil type and conditions, ranging from as short as 3.3 days to as long as 246 days. researchgate.netCurrent time information in Lancashire, GB.

Environmental Transport and Partitioning Behavior

The movement and distribution of Flumetsulam in the environment are governed by its physicochemical properties and its interactions with soil and water.

Adsorption and Desorption Dynamics in Soil and Sediment Matrices

The adsorption and desorption of Flumetsulam in soil and sediment are critical processes that influence its mobility and bioavailability. As a weak acid with a pKa of 4.6, the soil pH plays a significant role in its adsorption. drugfuture.comcambridge.org In soils with a pH near neutral or higher, Flumetsulam exists primarily in its anionic form, which is repelled by the negatively charged surfaces of clay minerals. cambridge.org Consequently, its adsorption in such soils is more strongly correlated with the organic matter content rather than the clay content. cambridge.org

Conversely, in acidic soils (pH < 6.3), the adsorption of Flumetsulam increases. cdnsciencepub.com This is because a greater proportion of the compound is in its neutral form, which can be more readily adsorbed to soil particles. embrapa.br The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to be adsorbed by soil or sediment, for Flumetsulam has been reported to range from 4.3 to 182 mL/g. nih.gov The soil-solution distribution coefficient (Kd) has been observed to range from 0.03 to 1.72. cambridge.org These values indicate that Flumetsulam can have very high to moderate mobility in soil, depending on the specific soil characteristics. nih.gov Desorption studies have shown that a significant portion of adsorbed Flumetsulam can be released from the soil with multiple water washes. cambridge.org

Table 1: Soil Adsorption and Partitioning Coefficients for Flumetsulam

| Parameter | Value Range | Soil Conditions | Reference |

| Koc (Organic Carbon Partition Coefficient) | 5.1 - 77.1 | Surface Soils | cambridge.org |

| 7.5 - 325.5 | Subsurface Soils | cambridge.org | |

| 4.3 - 182 | Various Soils | nih.gov | |

| Kd (Soil-Solution Distribution Coefficient) | 0.03 - 0.95 | Surface Soils | cambridge.org |

| 0.04 - 1.72 | Subsurface Soils | cambridge.org | |

| < 1 | Most Agricultural Soils | epa.gov |

Volatilization and Atmospheric Transport Modeling

Flumetsulam is characterized by a very low vapor pressure of 2.78 x 10⁻¹² mm Hg at 25°C and a low Henry's Law constant. nih.gov These properties indicate that the compound is non-volatile and is not expected to move from soil or water surfaces into the atmosphere in significant amounts. nih.gov

Bioavailability and Potential for Environmental Mobility

The bioavailability of Flumetsulam in the soil is closely linked to its adsorption and desorption characteristics. The fraction of the herbicide that is dissolved in the soil solution is considered bioavailable for uptake by plants and for microbial degradation. caws.org.nz Factors that decrease adsorption, such as higher soil pH and lower organic matter content, can increase its bioavailability and also its potential for mobility. cdnsciencepub.com

Flumetsulam's mobility in soil is classified as very high to moderate. nih.gov Its potential to leach into groundwater is a recognized concern, particularly in well-drained soils with low organic matter content. cdnsciencepub.com Mobility studies using soil thin-layer chromatography have shown Rf values ranging from 0.50 to 0.93, which are similar to other mobile herbicides. cambridge.org

The potential for bioaccumulation in aquatic organisms is considered low, as indicated by an estimated bioconcentration factor (BCF) of 3. nih.gov This suggests that Flumetsulam is unlikely to accumulate to significant levels in the food chain. nih.gov

Table 2: Physicochemical Properties of Flumetsulam Influencing Environmental Mobility

| Property | Value | Implication for Mobility | Reference |

| pKa | 4.6 | Influences speciation and adsorption in soil based on pH | drugfuture.com |

| Water Solubility | 5,600 mg/L (at pH 7) | High solubility contributes to potential mobility in water | cambridge.org |

| Vapor Pressure | 2.78 x 10⁻¹² mm Hg (at 25°C) | Very low, indicating non-volatile nature | nih.gov |

| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioaccumulation in aquatic organisms | nih.gov |

Advanced Analytical Methodologies for Environmental Monitoring and Mechanistic Studies

High-Resolution Mass Spectrometry for Metabolite Identification and Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone for identifying organic compounds in environmental samples and characterizing complex mixtures. nih.gov For azo dyes like Einecs 267-235-0, HRMS techniques are invaluable for identifying metabolites and elucidating degradation pathways, which often involve the reductive cleavage of the characteristic azo (-N=N-) bond, leading to the formation of aromatic amines. epa.govfrontiersin.org

LC-MS/MS and GC-MS/MS for Trace Analysis in Complex Environmental Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of azo dyes due to the polarity and low volatility of many of these compounds. epa.gov Methods using solid-phase extraction (SPE) followed by LC-MS/MS with electrospray ionization (ESI) have been developed to monitor disperse azo dyes in environmental water samples at very low concentrations. nih.govoup.comresearchgate.net These methods offer high sensitivity and selectivity, allowing for detection limits in the nanogram-per-liter (ng/L) range. nih.govoup.com For instance, an optimized SPE-LC-ESI-MS/MS method for nine disperse azo dyes achieved limits of detection and quantification around 2.0 and 8.0 ng L⁻¹, respectively. nih.govoup.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for the analysis of the less polar and more volatile aromatic amines that are formed as degradation products of azo dyes. epa.govsepsolve.comfrontiersin.orgnih.gov A common strategy involves a chemical reduction step to cleave the azo dye into its constituent amines, which are then analyzed by GC-MS. epa.gov This approach serves as an effective screening method for potentially harmful aromatic amines in waste streams. epa.govsepsolve.com Fast GC-Time-of-Flight (TOF) MS methods have been developed for the high-throughput analysis of these aromatic amines, with run times as short as seven minutes and detection limits below 1 ng/mL. sepsolve.com

Table 1: Selected LC-MS/MS and GC-MS/MS Applications for Azo Dye Analysis This table is interactive. Click on headers to sort.

| Analytical Technique | Analyte Type | Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|

| SPE-LC-ESI-MS/MS | Disperse Azo Dyes | Environmental Water | LOD ~2.0 ng/L; LOQ ~8.0 ng/L; Good linearity and recovery. | nih.govoup.comresearchgate.net |

| GC-TOF MS | Aromatic Amines | Textiles, Water | Fast analysis (<7 min); Detection limits <1 ng/mL. | sepsolve.com |

| GC-MS | Aromatic Amines | Fruits | LOQ for prochloraz (B1679089) metabolite 2,4,6-trichlorophenol (B30397) was 0.005 mg/kg. | uminho.pt |

| LC-MS | Azo Dyes & Phenolic Degradation Products | Aqueous Solution | Identified phenolic compounds and polymerized products after enzymatic degradation. | nih.govscirp.org |

| HPLC-MS | Aromatic Amines (from reduction) | Industrial Sludge | Effective for screening genotoxic aromatic amines from complex wastes. | epa.gov |

Accurate Mass Measurements and Fragmentation Pattern Analysis

Accurate mass measurements, a key feature of HRMS, are crucial for determining the elemental composition of unknown metabolites and degradation products. nih.gov In the context of azo dyes, tandem mass spectrometry (MS/MS) is used to study fragmentation patterns, which provides structural information. For many azo dyes analyzed via LC-MS/MS, the fragmentation patterns are essential for confirmation. researchgate.net For example, in the analysis of disperse dyes, specific transitions in selected reaction monitoring (SRM) mode are used for quantification and confirmation. oup.comresearchgate.net

The degradation of azo dyes often proceeds via the cleavage of the azo bond, leading to the formation of aromatic amines. frontiersin.orgfrontiersin.org The mass spectra of these amine products can then be identified using libraries or interpreted to elucidate the structure of the parent dye. epa.gov In some cases, laccase-mediated degradation does not cleave the azo bond but leads to the formation of phenolic compounds and polymerized products, which can be identified through LC-MS analysis. nih.govscirp.org

Advanced Spectroscopic Techniques for Environmental Samples

Spectroscopic techniques are vital for confirming the structures of transformation products and for monitoring the kinetics of degradation processes in real-time.

NMR Spectroscopy for Structural Confirmation of Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a powerful tool for the definitive structural elucidation of the degradation products of azo dyes. frontiersin.orgajchem-a.comfrontiersin.org In studies of enzymatic degradation, NMR has been used to identify the aromatic amines formed by azoreductases and the subsequent heterocyclic products, such as phenazines and phenoxazinones, formed by laccase oxidation. frontiersin.org The analysis of ¹H-NMR spectra before and after degradation can reveal the disappearance of signals corresponding to the parent dye and the appearance of new signals from the resulting aromatic amines, confirming the bioconversion process. frontiersin.orgajchem-a.com

UV-Vis and Fluorescence Spectroscopy for Monitoring Transformation Kinetics

UV-Visible (UV-Vis) spectroscopy is a widely used technique to monitor the decolorization and degradation of azo dyes. sapub.orgnih.govresearchgate.netnih.gov The characteristic absorption band of the azo bond in the visible region of the spectrum allows for the straightforward tracking of its cleavage. nih.gov The decrease in absorbance at the maximum wavelength (λmax) of the dye over time is used to calculate the decolorization efficiency and determine the reaction kinetics. sapub.orgresearchgate.netnih.gov The degradation process can be monitored by observing the decrease in the intensity of the main absorption peak, which is often proportional to the concentration of the dye according to the Beer-Lambert law. sapub.org Kinetic models, such as the pseudo-first-order model, are often applied to the data to determine rate constants. sapub.org

Fluorescence spectroscopy can also be applied, particularly for fluorescent dyes or their degradation products. It can be used to determine excitation and emission wavelengths for quantitative analysis. solubilityofthings.com

Table 2: Spectroscopic Data for Azo Dye Transformation Monitoring This table is interactive. Click on headers to sort.

| Technique | Application | Observation | Significance | Reference(s) |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Monitoring Degradation | Decrease in absorbance at λmax in the visible region (450–530 nm). | Indicates cleavage of the π-π* transition of the azo bond, signifying decolorization. | nih.gov |

| UV-Vis Spectroscopy | Kinetic Studies | Change in concentration of reactants/products over time. | Allows for the determination of reaction rates and kinetic models (e.g., pseudo-first-order). | sapub.org |

| ¹H-NMR Spectroscopy | Product Identification | Disappearance of parent dye signals and appearance of new aromatic amine signals. | Confirms the structure of degradation products. | frontiersin.orgajchem-a.com |

| Data Fusion (UV-Vis & ¹H-NMR) | Mechanistic Studies | Provides more comprehensive information on intermediate products. | Leads to a better understanding of the complete degradation pathway. | ojp.gov |

Chromatographic Separations in Environmental Forensics

In environmental forensics, chromatography is essential for identifying the source of pollution. The analysis of dyes and pigments from environmental samples can help link pollutants to their industrial source. nih.govscitechnol.com Chromatographic techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC), are used to separate and identify dyes from complex matrices like soil, water, and textiles. scitechnol.commdpi.com

The unique "fingerprint" of a dye formulation, as revealed by chromatography, can be used for source tracking. scitechnol.com In the case of azo dye contamination, analyzing the specific parent dye, such as this compound, and its characteristic breakdown products in an environmental sample can provide strong evidence to trace the contamination back to a specific industrial effluent. epa.govnih.gov The combination of chromatographic separation with mass spectrometric detection provides a high degree of accuracy and sensitivity, enabling the identification of minute quantities of dye components, which is crucial for legal and regulatory actions against polluters. scitechnol.com

Multi-Dimensional Gas Chromatography for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement in separation science, offering substantially enhanced resolution and peak capacity compared to conventional one-dimensional GC. chromatographyonline.com This technique is particularly vital for the environmental monitoring of this compound, especially when it is present in complex matrices such as industrial effluent, sediment, or soil, which may contain hundreds to thousands of interfering compounds. chromatographyonline.com

The principle of GC×GC involves coupling two capillary columns with different stationary phases (e.g., a non-polar column followed by a polar column) via a modulator. sepscience.com The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them rapidly onto the second-dimension column. azom.com This process creates a highly structured two-dimensional chromatogram where chemically similar compounds appear in distinct clusters, facilitating identification. azom.com When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS becomes a powerful tool for both targeted quantification and non-targeted screening of complex samples. sepscience.com

For a large and complex molecule like this compound, direct GC analysis can be challenging due to its low volatility. In such cases, thermal extraction and desorption or pyrolysis techniques (Py-GC×GC) can be employed. These methods involve heating the sample to break down the parent molecule into smaller, more volatile, and characteristic fragments that can be separated and identified. This approach has been successfully used for other complex materials like tire wear particles. researchgate.netnih.gov The resulting data allows for the creation of a detailed chemical fingerprint, enabling the detection of the compound even in challenging environmental samples.

The table below illustrates a hypothetical dataset from a GCxGC-FID analysis, demonstrating the separation of key compound classes in a complex sample. The increased peak capacity and structured separation are evident.

| Compound Class | First Dimension Retention Time (¹tR, min) | Second Dimension Retention Time (²tR, sec) | Peak Capacity (1D-GC) | Peak Capacity (GCxGC) |

|---|---|---|---|---|

| Aliphatic Hydrocarbons | 10.5 - 45.0 | 0.8 - 1.5 | ~350 | ~5000 |

| Polycyclic Aromatic Hydrocarbons (PAHs) | 25.0 - 55.0 | 2.0 - 3.5 | ||

| Phenolic Compounds | 18.0 - 40.0 | 3.8 - 5.0 | ||

| Aromatic Amines & Derivatives (incl. This compound fragments) | 30.0 - 60.0 | 4.5 - 6.0 |

Liquid Chromatography-Ion Mobility Spectrometry for Isomer Differentiation

Liquid chromatography coupled with ion mobility spectrometry and mass spectrometry (LC-IMS-MS) provides a powerful, multi-dimensional analytical approach for mechanistic studies. This technique is indispensable for differentiating isomers—molecules with the same chemical formula but different structural arrangements. mdpi.com For a compound like this compound, which possesses multiple aromatic rings, functional groups, and potential stereocenters, a variety of structural isomers and degradation products can exist in the environment. These isomers may exhibit different toxicities and environmental behaviors, making their individual characterization essential.

In an LC-IMS-MS system, compounds are first separated based on their physicochemical properties by liquid chromatography. chromatographyonline.com The eluted ions are then introduced into the ion mobility cell, where they are separated in the gas phase based on their size, shape, and charge under a weak electric field. mdpi.com This property, known as the collisional cross-section (CCS), is a highly reproducible and characteristic value for a given ion. chromatographyonline.comnih.gov Finally, the mass-to-charge ratio (m/z) of the mobility-separated ions is determined by the mass spectrometer.

The addition of the IMS dimension provides an orthogonal separation to both LC and MS, significantly increasing the resolving power of the analysis. mdpi.com It can separate isomers that co-elute in the LC dimension and are isobaric (have the same mass). nih.gov This capability is crucial for mechanistic studies investigating the environmental transformation of this compound, as it allows for the unambiguous identification of specific degradation products or synthetic byproducts that might otherwise be indistinguishable from the parent compound or other isomers. chromatographyonline.com The generation of a database of CCS values for the parent compound and its expected transformation products can greatly enhance the confidence of identification in non-targeted screening studies. nih.govacs.org

The following interactive table provides a hypothetical example of how LC-IMS-MS can differentiate between the parent compound and two of its potential isomers, which are inseparable by LC-MS alone.

| Compound Identity | LC Retention Time (min) | Mass-to-Charge (m/z) | Collisional Cross-Section (CCS, Ų) | Separation Achieved |

|---|---|---|---|---|

| This compound (Parent) | 15.2 | 780.35 [M+H]⁺ | 315.4 | Yes (by IMS) |

| Positional Isomer A | 15.2 | 780.35 [M+H]⁺ | 319.8 | Yes (by IMS) |

| Degradation Product (Hydrolyzed) | 12.8 | 455.21 [M+H]⁺ | 240.1 | Yes (by LC and MS) |

Regulatory Science and Policy Implications in Chemical Assessment

Development of Quantitative Structure-Activity Relationships (QSAR) and Read-Across Models for Complex Azo Compounds

The complexity of azo compounds necessitates advanced methods for predicting their behavior and potential effects. Quantitative Structure-Activity Relationships (QSAR) and read-across models are pivotal in this regard, offering predictive insights where experimental data is lacking.

Predictive Modeling for Environmental Fate Parameters

QSAR models are statistical or mechanistic models that relate the chemical structure of a compound to its physicochemical properties and biological activities. ecetoc.org For complex azo dyes, these models are instrumental in predicting environmental fate, which includes processes like biodegradation, hydrolysis, and photolysis. ecetoc.org The development of such models allows for the assessment of a chemical's persistence and potential for accumulation in the environment based on its structural attributes. ecetoc.org This predictive capability is crucial for screening new and existing chemicals in a cost-effective and efficient manner. ecetoc.org

Recent approaches in this field leverage knowledge of biodegradation pathways and enzymatic processes to predict how a chemical might be transformed in the environment. ecetoc.org By breaking down the chemical structure into fragments, these models can estimate the likelihood and products of biodegradation. ecetoc.org

Application of In Silico Methods in Chemical Assessment

In silico methods, which encompass a range of computational techniques including molecular docking and QSAR, are increasingly applied in the assessment of chemicals like azo dyes. sphinxsai.commdpi.com Molecular docking, for instance, can predict the interaction between a dye molecule and biological receptors, such as enzymes involved in biodegradation like azoreductase. sphinxsai.com This provides a theoretical understanding of the mechanisms of action and potential for bioremediation. sphinxsai.com

These computational tools are valuable for high-throughput virtual screening of chemical libraries to identify potential hazards early in the development process. sphinxsai.com For genotoxic azo dyes, molecular docking can help elucidate the mechanisms of their interaction with DNA, offering insights into their potential carcinogenicity. mdpi.com The use of in silico approaches can help to harmonize and correlate data from various toxicological tests with the structural information of the compounds. mdpi.com

Challenges in Regulatory Assessment of Complex, Multi-Functional Substances under REACH and Similar Frameworks

Regulatory frameworks such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) face significant challenges when assessing complex substances. cirs-group.comfoodpackagingforum.orgehn.org These challenges are particularly pronounced for multi-functional compounds like Einecs 267-235-0.

Grouping of Substances for Regulatory Purposes (UVCB Substances)

A significant portion of chemicals registered under REACH are classified as UVCB substances, which stands for substances of Unknown or Variable composition, Complex reaction products, or Biological materials. nih.govulster.ac.uk These substances present considerable challenges for regulatory assessment due to their inherent complexity and variability. nih.govaltex.orgnih.gov Establishing substance similarity for the purpose of grouping and read-across is difficult based on chemical characteristics alone. nih.govaltex.orgnih.gov

New Approach Methodologies (NAMs), including in vitro bioactivity profiling, are being explored to support the grouping of UVCBs. nih.govaltex.orgnih.govresearchgate.net Studies have shown that bioactivity data can create groupings of complex substances, like petroleum products, that are consistent with their manufacturing processes and can help rank them by their potential hazard. nih.govaltex.orgnih.govresearchgate.net This approach can aid in selecting representative substances for further testing and filling data gaps through read-across. altex.orgnih.govresearchgate.net

Role of Advanced Characterization in Regulatory Decision-Making

Advanced analytical characterization is crucial for the regulatory assessment of complex substances. researchgate.net For UVCB substances, a detailed understanding of their composition is necessary to support any grouping or read-across arguments. researchgate.net Techniques that provide information on the different molecular structures present in a complex substance are essential for regulatory decision-making. researchgate.net

The combination of analytical data with bioassays can help to create more robust categories for complex substances, which can be used to justify regulatory decisions. ulster.ac.uk However, challenges remain in ensuring that the analytical methods used can adequately capture the complexity of the substance and that the data generated is relevant for predicting the properties of the whole substance. ulster.ac.uk

Academic Contributions to Sustainable Chemistry and Regulatory Affairs

Academic research plays a vital role in advancing the principles of sustainable and green chemistry, which in turn influences regulatory practices. nsf.govacs.orgauckland.ac.nz

Sustainable chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nsf.gov This includes the use of renewable feedstocks, improving energy efficiency, and designing for degradation. nsf.govauckland.ac.nz Academic research in this area contributes to the development of safer and more environmentally benign chemicals and processes. auckland.ac.nzucsb.edu

The principles of green chemistry, such as waste prevention and designing less hazardous chemical syntheses, are increasingly being integrated into industrial practices, partly due to regulatory pressures and a desire for more sustainable manufacturing. ucsb.eduresearchgate.net Academic institutions are at the forefront of developing the innovative technologies and methodologies needed to achieve these goals, thereby supporting a more sustainable and health-protective chemical industry. nsf.govacs.org

Integration of Lifecycle Assessment Principles into Chemical Regulation

Traditionally, chemical risk assessment has focused on specific exposure scenarios and endpoints. However, there is a growing recognition of the need to incorporate Lifecycle Assessment (LCA) principles for a more holistic understanding of a chemical's environmental footprint. An LCA for a substance like Octocrylene would consider impacts from its raw material extraction, manufacturing, use in consumer products, and eventual release into the environment through various pathways such as wastewater from bathing or washing. frontiersin.org

The European Union has been a frontrunner in integrating LCA principles into its environmental policies. neuroject.com The EU's Ecodesign for Sustainable Products Regulation, for instance, emphasizes the reduction of negative lifecycle impacts of products. sphera.com For chemicals used in cosmetics, this means evaluating not just the direct impact on the user and the immediate environment, but also the upstream and downstream consequences. While the direct application of a full LCA for every chemical under regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is still evolving, the principles of life-cycle thinking are increasingly influencing regulatory decisions. researchgate.netdtu.dk This includes considering the entire chain of events from production to final environmental fate when assessing the risks of substances like Octocrylene. researchgate.net

A key aspect of integrating LCA is the consideration of "substances of concern" throughout a product's lifecycle, which includes chemicals that could pose a risk to human health or the environment. sphera.com This approach encourages a shift towards safer and more sustainable alternatives by design. The European Commission's push for a "Safe and Sustainable by Design" framework for chemicals and materials further underscores the importance of LCA in future chemical regulation. horizon-europe.gouv.fr

| Stage of Lifecycle | Potential Environmental Considerations for Octocrylene |

| Raw Material Extraction & Synthesis | Energy consumption, use of solvents and reagents, generation of by-products. |

| Formulation in Products | Use in various cosmetic formulations (sunscreens, creams, etc.), potential for worker exposure. |

| Consumer Use | Direct release into aquatic environments during swimming and bathing, indirect release via wastewater treatment plants. |

| End-of-Life | Persistence in the environment, potential for bioaccumulation, degradation into other potentially harmful substances. |

Policy Analysis of International Chemicals Management Strategies

The management of chemicals with widespread use and potential for transboundary environmental impact, such as Octocrylene, is addressed by several international strategies. These frameworks aim to ensure the sound management of chemicals throughout their lifecycle.

The Strategic Approach to International Chemicals Management (SAICM) is a global policy framework to promote chemical safety. horizon-europe.gouv.fr While not legally binding, it encourages countries to develop and implement policies for the sound management of chemicals, which would include assessing and controlling the risks of substances like Octocrylene.

In the European Union , the REACH Regulation (EC) No 1907/2006) is a cornerstone of chemical legislation. unimi.it Under REACH, companies have the responsibility of demonstrating the safety of their chemicals. Octocrylene has been registered under REACH and is subject to its provisions. unimi.it The regulation allows for the restriction of substances that pose an unacceptable risk to human health or the environment. coslaw.eu Notably, France has proposed a restriction on the marketing of mixtures containing Octocrylene under REACH to address environmental concerns. coslaw.eupersonalcareinsights.com

The EU Cosmetics Regulation (EC) No 1223/2009 specifically governs the use of ingredients in cosmetic products. This regulation lists approved UV filters and sets maximum concentration limits. coslaw.eu Following a safety assessment by the Scientific Committee on Consumer Safety (SCCS), the European Commission amended the regulation to restrict the maximum concentration of Octocrylene to 9% in propellant spray products and 10% in other cosmetic products. covalo.comcriticalcatalyst.com This decision was based on concerns about potential endocrine-disrupting properties, although the SCCS concluded that the evidence was not conclusive. europa.eueuropa.eu

In the United States , the Food and Drug Administration (FDA) regulates sunscreens as over-the-counter drugs. The FDA has also set a maximum authorized concentration for Octocrylene at 10%. industrialchemicals.gov.au

Other jurisdictions, such as Australia and Canada, also have regulations in place for the use of Octocrylene in sunscreens, generally permitting its use up to a concentration of 10%. industrialchemicals.gov.au Some local regulations, for instance in Hawaii and the U.S. Virgin Islands, have banned certain UV filters, including oxybenzone (B1678072) and octinoxate, due to concerns about their impact on coral reefs, and in some cases, these bans have extended to include Octocrylene. covalo.com

These varied regulatory approaches highlight a global trend towards more stringent control of UV filters based on evolving scientific understanding of their environmental and health effects.

Emerging Concepts in Regulatory Science for Environmental Protection

To better address the challenges posed by novel and existing chemicals, regulatory science is continuously evolving. This includes the development of new methods for risk forecasting and innovative tools for assessment.

Forecasting Environmental Risks of Novel Chemical Entities

Predicting the environmental risks of chemicals like Octocrylene before widespread contamination occurs is a key goal of modern regulatory science. This involves a combination of laboratory studies, environmental monitoring, and predictive modeling.

For Octocrylene, a significant body of research has focused on its ecotoxicity, particularly in aquatic environments. Studies have shown that Octocrylene can be released into rivers, lakes, and coastal waters through recreational activities and wastewater discharge. frontiersin.org Its presence has been documented in various environmental compartments, and concerns have been raised about its potential to harm marine organisms, including coral. nih.gov